Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a benzyl group, a hydroxyl group, and an ethyl ester group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides. This process employs an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol, which facilitates the reduction with moderate yield and excellent enantioselectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at low levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, the hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions that stabilize the compound within the binding pocket .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
XWRMKUKCNUYSIV-STQMWFEESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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